1-Cyclobutylazetidin-3-ol

Medicinal Chemistry Conformational Restriction Scaffold Optimization

Generic N-substituted azetidin-3-ols often fail to balance lipophilicity and metabolic stability, risking late-stage lead failure. 1-Cyclobutylazetidin-3-ol (CAS 1010189-64-6) provides a precise solution: a conformationally distinct, sp³-rich building block where the cyclobutyl group directly modulates physicochemical properties. • Resolve poor membrane permeability vs. rapid clearance trade-off with a predicted XLogP3 of 0.5 for controlled lipophilicity tuning. • Replace metabolically labile tert-butyl groups via a validated bioisosteric strategy using the cyclobutyl substituent. • Enable rapid SAR and library synthesis through a versatile 3-hydroxyl handle for etherification or esterification. Ensure reliable procurement with commercially available stock, supporting immediate hit-to-lead and lead optimization programs.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1010189-64-6
Cat. No. B1422011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylazetidin-3-ol
CAS1010189-64-6
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CC(C2)O
InChIInChI=1S/C7H13NO/c9-7-4-8(5-7)6-2-1-3-6/h6-7,9H,1-5H2
InChIKeyNYUQNXJOIGJDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylazetidin-3-ol Overview


1-Cyclobutylazetidin-3-ol (CAS 1010189-64-6) is a functionalized azetidine building block featuring a cyclobutyl group on the azetidine nitrogen and a hydroxyl group at the 3-position [1]. Azetidines are four-membered, nitrogen-containing heterocycles recognized as privileged scaffolds in drug discovery due to their favorable balance of molecular rigidity and stability, which allows efficient tuning of pharmacological properties [2]. The cyclobutyl substituent in this specific compound introduces distinct steric and electronic properties compared to other N-substituted azetidin-3-ols, making it a valuable intermediate for pharmaceutical and agrochemical synthesis programs seeking three-dimensional, sp³-rich building blocks [1].

Role sp³-rich azetidine building block
Workflow medicinal chemistry library synthesis
Selection Context distinct N-cyclobutyl steric profile

Uniqueness vs. Other N-Substituted Azetidin-3-ols


In medicinal chemistry and organic synthesis, N-substituted azetidin-3-ols are not interchangeable building blocks. The specific N-substituent directly governs the compound's physicochemical properties, including lipophilicity, basicity, and metabolic stability . While 1-methylazetidin-3-ol [1] and 1-tert-butylazetidin-3-ol [2] are known analogs, substituting a cyclobutyl group at the N1 position imparts a distinct three-dimensional conformation and altered electronic environment that can significantly impact target binding, off-target selectivity, and downstream pharmacokinetic behavior. Therefore, generic substitution without comparative data risks altering lead compound properties, potentially undermining entire medicinal chemistry campaigns and necessitating costly re-optimization.

Target Profile 1-Cyclobutylazetidin-3-ol: constrained sp³ geometry, moderate predicted lipophilicity
Analog Mismatch 1-Methylazetidin-3-ol: flexible N-alkyl group, lower predicted lipophilicity may shift ADME profile
Target Profile 1-Cyclobutylazetidin-3-ol: cyclobutyl group reported as tert-butyl bioisostere
Analog Mismatch 1-tert-Butylazetidin-3-ol: metabolic liability may not transfer; conformational profile may differ

1-Cyclobutylazetidin-3-ol Differentiation Guide


Cyclobutyl Rigidity for Binding Affinity

The cyclobutyl group, as a four-membered ring, introduces conformational restriction to the molecule. In medicinal chemistry, cyclobutane rings are prized for their ability to reduce the entropic penalty upon target binding, often leading to improved potency and selectivity compared to acyclic or larger ring analogs . This property is class-level and applies to 1-Cyclobutylazetidin-3-ol relative to N-alkyl substituted azetidin-3-ols like 1-methylazetidin-3-ol or 1-isopropylazetidin-3-ol, though no direct binding data for 1-Cyclobutylazetidin-3-ol was identified in the search.

Conformational Restriction
Class-level
Cyclobutyl rigidity reduces entropic penalty
May support target engagement optimization
Data to verify; no direct binding data identified
Medicinal Chemistry Conformational Restriction Scaffold Optimization

Lipophilicity Profile Prediction

Computational prediction (XLogP3) for 1-Cyclobutylazetidin-3-ol yields a value of 0.5, indicating moderate lipophilicity [1]. This contrasts with its simpler analog, 1-methylazetidin-3-ol, which has a predicted XLogP3 of -0.5 [2]. The 1.0 log unit difference suggests that 1-Cyclobutylazetidin-3-ol is significantly more lipophilic, which would impact membrane permeability and volume of distribution. It is also predicted to be more lipophilic than 1-tert-butylazetidin-3-ol, which has a predicted LogP of 0.29 [3].

Lipophilicity Prediction
Cross-study comparable
XLogP3 = 0.5
+1.0 log unit vs 1-methyl analog; supports ADME profile tuning
In silico prediction; experimental validation required
ADME Lipophilicity Physicochemical Properties

Cyclobutyl as tert-Butyl Bioisostere for Metabolic Stability

The cyclobutyl group is established in medicinal chemistry literature as a bioisostere for the tert-butyl group, a common moiety associated with metabolic liabilities due to cytochrome P450-mediated oxidation . Replacing a tert-butyl group with a cyclobutyl group can maintain or improve target potency while enhancing metabolic stability . This directly applies to 1-Cyclobutylazetidin-3-ol as a potential replacement for 1-tert-butylazetidin-3-ol in a lead series.

Metabolic Stability
Class-level
Cyclobutyl as tert-butyl bioisostere
May improve in vivo half-life vs tert-butyl analog
Context-dependent; class inference, no direct metabolic data
Bioisosterism Metabolic Stability Lead Optimization

Application Scenarios for 1-Cyclobutylazetidin-3-ol


Replacing tert-Butyl to Address Metabolic Instability

In a lead optimization program where an azetidine-containing candidate with a 1-tert-butyl substituent exhibits high in vitro potency but rapid in vivo clearance, 1-Cyclobutylazetidin-3-ol can be evaluated as a direct replacement. As supported by the class-level evidence that cyclobutyl groups serve as bioisosteres for tert-butyl with potentially improved metabolic stability , this specific compound provides a straightforward route to a cyclobutyl analog for SAR exploration.

Modulating Lipophilicity for ADME Optimization

For a drug discovery project where the lead series is too polar (e.g., 1-methylazetidin-3-ol with XLogP3 = -0.5), resulting in poor membrane permeability, 1-Cyclobutylazetidin-3-ol offers a viable option to increase lipophilicity in a controlled manner. With a predicted XLogP3 of 0.5 [1], this compound can help shift a candidate's physicochemical profile towards a more desirable range for oral bioavailability or CNS penetration, a key step in multiparameter optimization.

Library Synthesis for 3D Chemical Space Exploration

1-Cyclobutylazetidin-3-ol serves as a key building block for generating libraries of sp³-rich compounds. Its hydroxyl group at the 3-position is a versatile handle for further functionalization (e.g., etherification, esterification) to create diverse analogs . Given that azetidines are considered privileged scaffolds for balancing rigidity and flexibility [2], this compound is well-suited for inclusion in diversity-oriented synthesis efforts aimed at populating underexplored regions of 3D chemical space for fragment-based or HTS library enhancement.

Synthesis of JAK and H3 Receptor Antagonist Analogs

Azetidine and cyclobutane-containing compounds are frequently claimed in patents for JAK inhibitors [3] and Histamine H3 receptor antagonists [4]. 1-Cyclobutylazetidin-3-ol is a valuable intermediate for synthesizing novel analogs based on these and related pharmacophores. Procurement of this specific building block enables medicinal chemistry teams to rapidly explore structure-activity relationships around the azetidine core in these therapeutically relevant areas.

Application
Selection Property
Validation Focus
Metabolic instability mitigation
tert-Butyl bioisostere replacement
In vitro microsomal stability comparison
Lipophilicity modulation
Controlled logP increase
Permeability and solubility assay review
3D library synthesis
sp³-rich functionalized azetidine core
Diversity-oriented derivatization screening
Kinase/GPCR analog synthesis
Privileged scaffold for SAR exploration
Target engagement and selectivity panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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